molecular formula C15H17N3O3S B10831163 2-[(2Z)-4-oxo-2-[(Z)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid

2-[(2Z)-4-oxo-2-[(Z)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B10831163
M. Wt: 319.4 g/mol
InChI Key: DTEAZCJUKPARQD-PXNMLYILSA-N
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Description

2-[(2Z)-4-oxo-2-[(Z)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound characterized by its unique thiazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-4-oxo-2-[(Z)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid typically involves the condensation of 4-propan-2-ylbenzaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid under basic conditions to yield the desired thiazolidinone derivative. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Sodium acetate or potassium carbonate

    Temperature: Reflux conditions (around 80-100°C)

    Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-4-oxo-2-[(Z)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohol derivatives

    Substitution: Alkylated or acylated thiazolidinone derivatives

Scientific Research Applications

2-[(2Z)-4-oxo-2-[(Z)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2Z)-4-oxo-2-[(Z)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain proteases or kinases, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Hydrazones: Used in various chemical and biological applications.

    Thiosemicarbazones: Investigated for their antimicrobial and anticancer activities.

Uniqueness

2-[(2Z)-4-oxo-2-[(Z)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid is unique due to its combined thiazolidinone and hydrazone moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

2-[(2Z)-4-oxo-2-[(Z)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C15H17N3O3S/c1-9(2)11-5-3-10(4-6-11)8-16-18-15-17-14(21)12(22-15)7-13(19)20/h3-6,8-9,12H,7H2,1-2H3,(H,19,20)(H,17,18,21)/b16-8-

InChI Key

DTEAZCJUKPARQD-PXNMLYILSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N\N=C/2\NC(=O)C(S2)CC(=O)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O

Origin of Product

United States

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